Product packaging for Oxaluric acid(Cat. No.:CAS No. 585-05-7)

Oxaluric acid

Cat. No.: B1211445
CAS No.: 585-05-7
M. Wt: 132.08 g/mol
InChI Key: UWBHMRBRLOJJAA-UHFFFAOYSA-N
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Description

Oxaluric acid is a 2-oxo monocarboxylic acid that is amino(oxo)acetic acid substituted by a carbamoylamino group at the nitrogen atom. It has a role as an Escherichia coli metabolite. It is a 2-oxo monocarboxylic acid and a member of ureas. It is a conjugate acid of an oxalurate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O4 B1211445 Oxaluric acid CAS No. 585-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBHMRBRLOJJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207214
Record name Oxaluric acid
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Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-05-7
Record name Oxaluric acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaluric acid
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Record name Oxaluric acid
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Historical Perspectives in Dicarboxylic Acid Research

Early Isolations and Structural Elucidations of Oxalic Acid

The history of oxalic acid isolation dates back to the 17th century, when it was recognized as a constituent of wood sorrel (Oxalis acetosella), from which its name is derived. britannica.comwikipedia.orgsci-hub.st In 1745, the Dutch botanist and physician Herman Boerhaave was among the first to isolate a salt of oxalic acid from this plant. wikipedia.orgvedantu.comatamanchemicals.com However, the acid itself was not prepared in a pure form until 1773, when François Pierre Savary of Fribourg, Switzerland, successfully isolated it from its salt in sorrel. wikipedia.orgvedantu.comatamanchemicals.com

The structural formula of oxalic acid was not immediately known upon its isolation. britannica.combritannica.com Early chemists referred to it by common names derived from its source. britannica.combritannica.com It was the Swedish chemists Carl Wilhelm Scheele and Torbern Olof Bergman who, in 1776, first synthesized oxalic acid by reacting sugar with concentrated nitric acid. wikipedia.orgvedantu.comatamanchemicals.com Scheele initially named the resulting compound "socker-syra" or "såcker-syra," meaning "sugar acid." wikipedia.orgatamanchemicals.com By 1784, Scheele had demonstrated that this "sugar acid" and the oxalic acid obtained from natural sources were identical, a crucial step in understanding its chemical nature. wikipedia.orgvedantu.comatamanchemicals.com The systematic name, ethanedioic acid, and the chemical formula, (COOH)₂, were established later as the principles of chemical nomenclature and atomic theory developed. wikipedia.org The German chemist Friedrich Wöhler's synthesis of oxalic acid from cyanogen (B1215507) and aqueous ammonia (B1221849) in 1824 is considered a landmark, potentially representing the first synthesis of a natural product and further confirming its structure. wikipedia.orgvedantu.comturito.com

The simplest dicarboxylic acid, oxalic acid, is a white crystalline solid that forms a colorless solution in water. wikipedia.org It exists in an anhydrous form and as a crystalline hydrate. britannica.comwikipedia.org

Table 1: Key Milestones in the Isolation and Elucidation of Oxalic Acid

YearScientist(s)Milestone
17th Century-Recognized as a constituent of wood sorrel (Oxalis acetosella). britannica.com
1745Herman BoerhaaveIsolated a salt of oxalic acid from wood sorrel. wikipedia.orgvedantu.comatamanchemicals.com
1773François Pierre SavaryIsolated oxalic acid from its salt in sorrel. wikipedia.orgvedantu.comatamanchemicals.com
1776Carl Wilhelm Scheele & Torbern Olof BergmanFirst synthetic preparation of oxalic acid from sugar and nitric acid. wikipedia.orgvedantu.comatamanchemicals.com
1784Carl Wilhelm ScheeleDemonstrated the identity of synthetic "sugar acid" and natural oxalic acid. wikipedia.orgvedantu.comatamanchemicals.com
1824Friedrich WöhlerSynthesized oxalic acid from cyanogen and aqueous ammonia. wikipedia.orgvedantu.comturito.com

Pioneering Syntheses of Oxalic Acid and its Early Derivatives

Following the initial synthesis by Scheele and Bergman, several other methods for producing oxalic acid were developed, marking significant advancements in organic synthesis. Historically, a common industrial method involved the use of caustics, such as sodium or potassium hydroxide, on sawdust, followed by acidification of the resulting oxalate (B1200264) with a mineral acid like sulfuric acid. wikipedia.org Another early industrial process was the heating of sodium formate (B1220265) in the presence of an alkaline catalyst. britannica.comwikipedia.org

The oxidation of carbohydrates with nitric acid, the method first employed by Scheele, continued to be a viable laboratory and industrial preparation method. britannica.comvedantu.comturito.com Vanadium pentoxide was later introduced as a catalyst for this oxidation reaction. atamanchemicals.comturito.com The versatility of starting materials for oxalic acid synthesis expanded to include the oxidation of various organic compounds like ethylene (B1197577) glycol and glycolic acid. atamanchemicals.com

In 1824, Friedrich Wöhler's synthesis of oxalic acid by reacting cyanogen with ammonia in an aqueous solution was a groundbreaking achievement, often cited as one of the first syntheses of a natural product from inorganic starting materials. wikipedia.orgvedantu.comturito.com This experiment challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.

More modern industrial methods have since been developed, including the oxidative carbonylation of alcohols to produce diesters of oxalic acid, which are then hydrolyzed to yield the acid. wikipedia.org

Early research also explored the synthesis of oxalic acid derivatives. The reaction of oxalic acid with urea (B33335) in a 2:1 molar ratio was found to produce a solid crystalline compound, H₂C₂O₄·2CO(NH₂)₂, where the molecules are held together by hydrogen bonds. wikipedia.org The preparation of oxalate half-esters and their derivatives through partial esterification of oxalic acid or oxalyl chloride was also investigated, highlighting their utility as building blocks in organic synthesis. rsc.org

Table 2: Early Synthetic Methods for Oxalic Acid

MethodReactantsKey Features
Oxidation of SugarSugar, Concentrated Nitric AcidFirst synthetic method, discovered by Scheele and Bergman in 1776. wikipedia.orgvedantu.comatamanchemicals.com
Caustic Fusion of SawdustSawdust, Sodium or Potassium HydroxideAn early industrial method. wikipedia.org
Heating Sodium FormateSodium Formate, Alkaline CatalystAnother early industrial process. britannica.comwikipedia.org
Reaction of CyanogenCyanogen, Aqueous AmmoniaWöhler's synthesis in 1824, a landmark in organic chemistry. wikipedia.orgvedantu.comturito.com
Oxidation of GlycolsEthylene Glycol or Glycolic Acid, Nitric Acid/Air with Vanadium PentoxideUtilized various precursors for oxidation. atamanchemicals.com

Evolution of Understanding of Dicarboxylic Acid Roles in Biological Systems

The understanding of the roles of dicarboxylic acids in biological systems has evolved significantly from their initial discovery as plant constituents. Early on, oxalic acid was known to be present in various plants, often as its calcium, potassium, or sodium salts. sci-hub.st It was recognized as a product of incomplete carbohydrate oxidation in plants and fungi like Aspergillus niger, and also as a result of carbohydrate metabolism in animals via the tricarboxylic acid (TCA) cycle. sci-hub.st

A pivotal moment in understanding dicarboxylic acid metabolism came in 1934, when it was shown that they are produced through the ω-oxidation of fatty acids. gerli.com This process was identified as a minor but important pathway for fatty acid catabolism. nih.govresearchgate.net Subsequent research demonstrated that this ω-oxidation occurs in the liver and requires oxygen, NADPH, and cytochrome P450. gerli.com The resulting dicarboxylic acids can then undergo β-oxidation, providing an alternative route for energy production, especially when mitochondrial β-oxidation is impaired or overloaded. nih.govresearchgate.net

Dicarboxylic acids are now understood to be involved in a wide array of biological processes. They play crucial roles in bioenergy metabolism and the storage and transport of carbon and nitrogen. mdpi.com In plants, dicarboxylic acids like oxaloacetate and malate (B86768) are key intermediates in the glycolytic pathway and the TCA cycle. mdpi.com In C4 plants, a specific set of enzymes in the C4-dicarboxylic acid pathway, also known as the Hatch-Slack pathway, facilitates high-efficiency photosynthesis. mdpi.com

More recent research has uncovered further specialized roles. For instance, certain dicarboxylic acids have been identified as signaling molecules in plant defense, enhancing resistance to infections. atamankimya.com In the context of human health, urinary dicarboxylic acids are being investigated as potential metabolic biomarkers for early Alzheimer's disease, suggesting a link to energy dysregulation in the brain. researchgate.net Furthermore, dietary supplementation with specific long-chain dicarboxylic acids, such as dodecanedioic acid (DC12), has been shown to increase metabolic rate and improve glucose tolerance in animal models, indicating their potential as therapeutic nutrients. jci.orgnih.gov

The biosynthesis of oxalic acid in biological systems is known to occur through at least two pathways. One pathway involves the hydrolysis of oxaloacetate, a component of the Krebs citric acid cycle, by the enzyme oxaloacetase. wikipedia.org Another pathway involves the dehydrogenation of glycolic acid. wikipedia.org Ascorbic acid (Vitamin C) metabolism can also produce oxalates in the body. turito.com

Synthesis and Derivatization Methodologies of Oxalic Acid and Its Analogs

Industrial and Laboratory Synthesis of Oxalic Acid

Oxalic acid is synthesized through several routes, primarily involving the oxidation of organic materials or carbonylation processes.

One of the most significant industrial methods for producing oxalic acid involves the oxidation of carbohydrates. Glucose, starch, sucrose, and molasses are commonly used as precursors. The oxidation is typically carried out using nitric acid (HNO₃), often in the presence of a catalyst such as vanadium pentoxide (V₂O₅) to enhance reaction rates and selectivity. This process can achieve high yields, with reports indicating up to 85-90% conversion for glucose under optimized conditions.

Other organic precursors are also utilized. Ethylene (B1197577) glycol, for instance, can be oxidized with nitric acid, frequently catalyzed by V₂O₅ or other metal oxides. This route is considered efficient, yielding oxalic acid with conversion rates typically ranging from 70-85%, although careful control of reaction parameters is necessary to minimize side reactions and manage by-product nitrogen oxides. Glycerol is another precursor that can be oxidized similarly.

Carbonylation offers a direct synthesis pathway for oxalic acid. One method involves the carbonylation of water with carbon monoxide (CO) using palladium-based catalysts, typically under high pressure (100-200 atm) and elevated temperatures (150-200°C). While this route can provide moderate to good yields, challenges remain in catalyst stability and efficient recovery.

Hydrolysis routes involve the reaction of water with compounds containing the oxalyl functional group. For example, the hydrolysis of oxalyl chloride ((COCl)₂) yields oxalic acid. Cyanogen (B1215507) ((CN)₂) can also be hydrolyzed to produce oxalic acid.

Formate-based syntheses involve the oxidation of formate (B1220265) salts. Sodium formate, for example, can be oxidized with oxygen in the presence of suitable catalysts to produce oxalic acid. Older methods involved the thermal decomposition of sodium formate to sodium carbonate and carbon monoxide, followed by further reactions, but direct oxidation of formates represents a more streamlined approach.

Biotechnological production of oxalic acid is achieved through microbial fermentation. Certain microorganisms, notably Aspergillus niger, are capable of synthesizing oxalic acid from various carbon sources like glucose, sucrose, and molasses. Other fungi, such as Sclerotium rolfsii and Rhizoctonia solani, also produce oxalic acid. Optimization of fermentation conditions, including pH (typically around 2-3), temperature (approximately 30°C), and aeration, is crucial for maximizing yields. Aspergillus niger can produce oxalic acid from glucose with yields exceeding 60% under optimized submerged fermentation processes.

Chemical Reactions and Functionalization of the Oxalic Acid Scaffold

The oxalic acid molecule can undergo various chemical transformations to yield a range of derivatives with different properties and applications.

Esterification is a common reaction where oxalic acid reacts with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form oxalic acid esters. For instance, reaction with methanol (B129727) yields dimethyl oxalate (B1200264), and reaction with ethanol (B145695) produces diethyl oxalate. These esterification reactions typically proceed with high conversion rates, often exceeding 95%, especially when an excess of alcohol is used and the water by-product is efficiently removed to drive the equilibrium towards the ester product.

Amidation involves the reaction of oxalic acid derivatives with ammonia (B1221849) or amines to form amides. While direct amidation of oxalic acid can be challenging due to salt formation, activated derivatives like oxalyl chloride react readily with ammonia or primary/secondary amines to produce oxalamides with high yields, often exceeding 90%. Oxamic acid, the monoamide of oxalic acid, can also be synthesized through controlled amidation of oxalic acid esters or oxalyl chloride.

Formation of Oxalyl Halides

Oxalyl halides are reactive acyl halides derived from oxalic acid, serving as crucial intermediates in organic synthesis.

Oxalyl Chloride: Oxalyl chloride (ClC(O)C(O)Cl) is typically synthesized by reacting anhydrous oxalic acid with phosphorus pentachloride (PCl₅) google.comchemicalbook.comguidechem.comechemi.comprepchem.comgoogle.com. The reaction requires dry oxalic acid to maximize yield, which can be achieved by drying the acid in an oven at 110°C for several hours chemicalbook.comprepchem.com. The process involves mixing powdered oxalic acid with pulverized phosphorus pentachloride, allowing it to liquefy over several days at room temperature, followed by fractional distillation. Yields for this method can range from approximately 50% chemicalbook.comprepchem.com to higher percentages (up to 74%) when employing catalysts like triethylamine (B128534) in phosphorus oxychloride google.comguidechem.com. Oxalyl chloride is a colorless, sharp-smelling liquid chemicalbook.com that reacts vigorously with water, releasing toxic gases echemi.com. It functions as a potent chlorinating and dehydrating agent, and is widely used for converting carboxylic acids into acyl chlorides chemicalbook.comprepchem.comgeeksforgeeks.org. It also reacts with alcohols to form oxalate esters and with amines to produce oxalamides chemicalbook.com.

Oxalyl Bromide: Oxalyl bromide (BrC(O)C(O)Br) can be prepared by passing hydrogen bromide (HBr) through oxalyl chloride. A reported method involves reacting oxalyl chloride with hydrogen bromide for an extended period, followed by fractional distillation, yielding oxalyl bromide with approximately 85% efficiency echemi.comchemicalbook.com. Oxalyl bromide is utilized in organic synthesis, for instance, in the cyclization of 3-alkenoic acids with dimethyl sulfoxide (B87167) (DMSO) oiccpress.com.

Table 1: Preparation of Oxalyl Halides

Oxalyl HalidePrecursorsReagent/ConditionsTypical YieldNotes
Oxalyl ChlorideAnhydrous Oxalic AcidPhosphorus Pentachloride (PCl₅)50-74%Requires dry oxalic acid; catalyzed yields up to 74% with triethylamine google.comchemicalbook.comprepchem.com.
Oxalyl BromideOxalyl ChlorideHydrogen Bromide (HBr)85%Prepared by passing HBr into oxalyl chloride echemi.comchemicalbook.com.

Catalytic Applications in Organic Synthesis

Oxalic acid itself is recognized as an efficient, cost-effective, and environmentally friendly Brønsted acid catalyst for a variety of organic transformations. Its utility is often enhanced in solvent-free conditions and with relatively low catalyst loadings guidechem.comoiccpress.comscielo.bracs.orgresearchgate.netnih.govnih.govoiccpress.comconicet.gov.arscispace.com.

General Catalytic Role: Oxalic acid's acidic nature and its ability to participate in proton transfer mechanisms make it suitable for catalyzing reactions involving condensation, cyclization, and rearrangements. It has been employed in multicomponent reactions, facilitating the formation of complex heterocyclic structures guidechem.comoiccpress.comscielo.brnih.govoiccpress.comconicet.gov.ariau.irresearchgate.net.

Specific Reaction Examples:

Xanthenone Synthesis: Oxalic acid catalyzes the one-pot, three-component synthesis of xanthenones from aldehydes, phenols, and cyclic 1,3-dicarbonyl compounds. Yields can reach up to 93%, with optimal conditions often involving 10-20 mol% of oxalic acid under solvent-free conditions, sometimes enhanced by microwave irradiation or grinding techniques guidechem.comscielo.brresearchgate.netnih.gov.

Quinoline Synthesis (Friedländer Condensation): In the Friedländer synthesis, oxalic acid acts as an efficient catalyst for the condensation of 2-aminoaryl ketones with carbonyl compounds. Using 10 mol% of oxalic acid at 80°C for 2 hours under solvent-free conditions can yield quinolines in up to 91% yield nih.govconicet.gov.arscispace.com.

Biginelli Reaction: The synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives, a class of compounds with significant biological activities, is effectively catalyzed by oxalic acid dihydrate. This reaction typically involves an aldehyde, a β-keto ester, and urea (B33335) or thiourea. Optimal conditions often use 25 mol% of oxalic acid dihydrate at temperatures between 60-80°C, yielding products in high yields oiccpress.comnih.govoiccpress.comiau.ir.

N-Formylation of Anilines: In certain palladium-catalyzed reactions for synthesizing N-formylanilines, oxalic acid functions as both a carbon monoxide and a hydrogen source, contributing to the reaction's efficiency researchgate.net.

Table 2: Catalytic Applications of Oxalic Acid in Organic Synthesis

Reaction TypeSubstratesCatalyst LoadingTypical YieldReaction ConditionsKey References
Xanthenone SynthesisAldehyde, Phenol, Cyclic 1,3-dicarbonyl10-20 mol%Up to 93%Solvent-free, Microwave/Grinding, RT guidechem.comscielo.brresearchgate.netnih.gov
Quinoline Synthesis (Friedländer)2-Aminoaryl ketone, Carbonyl compound10 mol%91%Solvent-free, 80°C, 2h nih.govconicet.gov.arscispace.com
Biginelli ReactionAldehyde, β-keto ester, Urea/Thiourea25 mol%Up to 92%Solvent-free, 60-80°C oiccpress.comnih.govoiccpress.comiau.ir
N-Formylation of AnilinesAryl iodide, NaN₃ (with Pd catalyst)Not specified98%130°C, NMP (Oxalic acid as CO/H source) researchgate.net

Specific Synthesis and Characterization of Oxaluric Acid

This compound, with the molecular formula C₃H₄N₂O₄, is a derivative that bridges the chemistry of urea and oxalic acid. Its characterization involves understanding its formation pathways and its structural properties, including its complexes and derivatives.

Pathways Involving Urea and Oxalic Acid Reactants

The synthesis of compounds involving both urea and oxalic acid highlights their chemical interplay.

Formation of Urea-Oxalic Acid Compounds: A notable compound formed from urea and oxalic acid is H₂C₂O₄·2CO(NH₂)₂, obtained by evaporating a solution of urea and oxalic acid in a 2:1 molar ratio. This crystalline compound features stacked two-dimensional networks held together by hydrogen bonds wikipedia.org. Urea-oxalic acid co-crystals have also been synthesized through various methods, including stirring and controlled evaporation, with different molar ratios of the reactants researchgate.netchembk.com.

This compound as a Urea-Oxalic Acid Derivative: this compound itself is recognized as a derivative originating from the reaction of oxalic acid and urea acs.org. It is classified as a 2-oxo monocarboxylic acid and belongs to the urea family of compounds nih.gov.

Metabolic and Biochemical Pathways of Oxalic Acid and Its Derivatives

Biosynthesis Pathways in Biological Systems

The formation of oxalic acid can be traced back to a few primary precursors and metabolic pathways. While the specific predominant pathway can vary between organisms and even tissues, four major routes have been extensively documented.

The oxidation of glycolate (B3277807) and glyoxylate (B1226380) represents a significant pathway for oxalic acid biosynthesis, particularly in plants and animals. researchgate.netnih.gov In this pathway, glycolate is first oxidized to glyoxylate, a reaction catalyzed by glycolate oxidase in peroxisomes. researchgate.netnih.gov Subsequently, glyoxylate is further oxidized to form oxalate (B1200264). nih.govresearchgate.net Studies in rice have demonstrated that glyoxylate is an efficient precursor for oxalate accumulation. nih.gov The conversion of glyoxylate to oxalate can be catalyzed by lactate dehydrogenase (LDH). nih.gov In humans, glyoxylate is considered the most important precursor of oxalate, arising from the metabolism of glycolate. nih.gov Any glyoxylate not converted to glycine or reduced back to glycolate is oxidized to oxalate. nih.gov

The breakdown of L-ascorbic acid (Vitamin C) is a major route for oxalic acid synthesis in many plants and is also a source in humans. researchgate.netnih.gov This pathway involves the cleavage of the six-carbon ascorbic acid molecule. nih.gov Specifically, the carbons 1 and 2 of ascorbic acid are converted to oxalic acid. nih.gov This conversion has been demonstrated in a variety of oxalate-accumulating plants, including spinach, woodsorrel, and rhubarb. nih.govsemanticscholar.org In humans, the metabolism of unused ascorbic acid can also lead to the production of oxalic acid, a consideration for individuals taking high doses of Vitamin C supplements.

In many fungi and some bacteria, the primary route for oxalate production is the hydrolysis of oxaloacetate. researchgate.netpnas.orgresearchgate.net This reaction is catalyzed by the enzyme oxaloacetate acetylhydrolase (OAH), which cleaves oxaloacetate into oxalate and acetate. wikipedia.orgnih.govnih.gov This pathway is a key metabolic feature in various fungi, including pathogenic species where oxalate secretion is linked to virulence. researchgate.netnih.gov Studies in Aspergillus niger and Botrytis cinerea have shown that oxalate production is solely dependent on this hydrolytic cleavage of oxaloacetate. researchgate.netnih.gov The enzyme has also been identified in bacteria such as Streptomyces cattleya. nih.gov

In certain microorganisms, particularly wood-rotting fungi, oxalic acid biosynthesis is intricately linked to the tricarboxylic acid (TCA) and glyoxylate cycles. pnas.orgnih.gov These cycles are coupled in a way that converts carbohydrates, like glucose, primarily into oxalate rather than completely oxidizing them to carbon dioxide. pnas.orgnih.gov Pyruvate, a product of glycolysis, enters these cycles. mdpi.com The glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, allowing for the net production of four-carbon compounds from two-carbon units like acetyl-CoA. wikipedia.orgresearchgate.net Key enzymes in this coupled system include isocitrate lyase, which is pivotal for the glyoxylate cycle, and malate (B86768) dehydrogenase. pnas.orgresearchgate.net Oxaloacetate, a direct precursor of oxalic acid in some pathways, is a central intermediate in both the TCA and glyoxylate cycles. wikipedia.orgnih.govslideshare.net

The biosynthesis of oxalic acid relies on a handful of key precursors that feed into the pathways described above. The primary precursors identified across various organisms are glyoxylate, ascorbic acid, and oxaloacetate. researchgate.netresearchgate.net Glycolate also serves as a direct precursor to glyoxylate. nih.govresearchgate.net These molecules originate from central metabolic pathways. For example, oxaloacetate is a key intermediate in the TCA cycle, while glyoxylate is central to the glyoxylate cycle. wikipedia.org L-aspartate has been identified as an efficient precursor for oxalate in Streptomyces cattleya, likely via its conversion to oxaloacetate. nih.gov

PathwayKey Precursor(s)Key Enzyme(s)Predominant Organisms
Glycolate/Glyoxylate Pathway Glycolate, GlyoxylateGlycolate Oxidase, Lactate DehydrogenasePlants, Animals
Ascorbic Acid Catabolism L-Ascorbic Acid(Enzymes for cleavage)Plants, Animals
Oxaloacetate Hydrolysis OxaloacetateOxaloacetate Acetylhydrolase (OAH)Fungi, Bacteria
TCA/Glyoxylate Cycles Acetyl-CoA, PyruvateIsocitrate Lyase, Malate DehydrogenaseMicroorganisms (esp. Fungi)

Biodegradation and Detoxification Mechanisms

Organisms have evolved various mechanisms to degrade oxalic acid or detoxify its effects. These processes are vital for maintaining cellular homeostasis and, in some cases, are part of pathogenic or symbiotic interactions.

The primary routes for oxalic acid degradation are through oxidation and decarboxylation. researchgate.nettandfonline.com

Oxidation : Catalyzed by oxalate oxidase (OxO), this reaction breaks down oxalic acid into carbon dioxide (CO₂) and hydrogen peroxide (H₂O₂). tandfonline.comnih.gov This pathway is found mainly in higher plants. nih.gov

Decarboxylation : Mediated by oxalate decarboxylase (OxdC), this pathway decomposes oxalic acid into formic acid and CO₂. tandfonline.comnih.gov This enzyme is common in fungi and some bacteria. tandfonline.comnih.gov The resulting formic acid can then be used as a carbon and energy source. tandfonline.com

Detoxification often involves the sequestration of oxalate. A widespread mechanism, particularly in plants and fungi, is the precipitation of oxalic acid with calcium ions to form insoluble calcium oxalate crystals. nih.govresearchgate.net This process serves two main purposes: it regulates the concentration of free oxalic acid, and it sequesters excess calcium, which can be toxic at high concentrations. nih.gov In the plant pathogen Sclerotinia sclerotiorum, this mechanism is proposed to protect the growing fungal hyphae from toxic calcium levels released during the breakdown of host cell walls. nih.govresearchgate.net In some fungi, oxalic acid itself can act as a detoxifying agent by chelating toxic heavy metals. nih.gov

MechanismProcessKey Enzyme / AgentOutcome
Oxidation DegradationOxalate Oxidase (OxO)CO₂ + H₂O₂
Decarboxylation DegradationOxalate Decarboxylase (OxdC)Formic Acid + CO₂
Sequestration DetoxificationCalcium ions (Ca²⁺)Calcium Oxalate Crystals
Chelation DetoxificationOxalic AcidMetal-oxalate complexes

Oxidative Degradation Pathways

The oxidative degradation of oxalic acid is a significant catabolic route in many organisms, primarily converting oxalate into carbon dioxide and other molecules. nih.gov This process is crucial for detoxifying excess oxalate and maintaining cellular homeostasis.

One of the primary enzymes involved in this pathway is oxalate oxidase (OXO) . This enzyme catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide (H₂O₂). nih.govnih.govtandfonline.com The reaction can be summarized as follows:

(COOH)₂ + O₂ → 2 CO₂ + H₂O₂

The production of hydrogen peroxide in this reaction suggests a potential role for oxalate degradation in cellular signaling and stress responses. researchgate.net In fungi, this oxidative pathway has been identified in species like Ceriporiopsis subvermispora and Abortiporus biennis. nih.gov While prominent in plants and fungi, evidence for a similar oxalate oxidase pathway in animals has also been suggested, potentially for producing H₂O₂ to be used by phagocytes. researchgate.net

Another oxidative mechanism involves oxalate oxidoreductase (OOR) , a thiamine pyrophosphate (TPP)-dependent enzyme found in some bacteria, such as Moorella thermoacetica. This enzyme facilitates the oxidation of oxalate, yielding two molecules of CO₂ and two low-potential electrons. nih.gov

Industrial applications have also explored the oxidative degradation of oxalic acid using catalysts. For instance, manganese oxide and Pt/SiO₂ have been shown to effectively catalyze the oxidation of oxalic acid in aqueous solutions. rsc.orgresearchgate.netepa.govrsc.org

Table 1: Key Enzymes in Oxidative Degradation of Oxalic Acid

Enzyme EC Number Reaction Catalyzed Organisms
Oxalate Oxidase (OXO) EC 1.2.3.4 Oxalate + O₂ → 2 CO₂ + H₂O₂ Plants, Fungi nih.govnih.gov

Decarboxylation Mechanisms

Decarboxylation represents another major pathway for oxalate degradation, involving the removal of a carboxyl group to produce formic acid and carbon dioxide. letstalkacademy.com This mechanism is particularly characteristic of fungi and bacteria. nih.govnih.gov

The key enzyme in this process is oxalate decarboxylase (ODC) , a lyase that does not require oxygen. nih.gov The reaction proceeds as follows:

(COOH)₂ → HCOOH + CO₂

This pathway is crucial for fungal species that use oxalic acid as a pathogenicity factor; degrading it can influence their virulence. researchgate.net In some fungi, such as Magnaporthe oryzae, this pathway is more important for antioxidation and detoxification than for pathogenicity. tandfonline.com The resulting formic acid can serve as a carbon and energy source for the organism. tandfonline.com

A related pathway involves the activation of oxalate with coenzyme A (CoA). Oxalyl-CoA decarboxylase (EC 4.1.1.8) catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and carbon dioxide. nih.gov This is a key step in the metabolism of oxalate by oxalotrophic bacteria. researchgate.net

Table 2: Enzymes Involved in Oxalate Decarboxylation

Enzyme EC Number Reaction Catalyzed Organisms
Oxalate Decarboxylase (ODC) EC 4.1.1.2 Oxalate → Formate (B1220265) + CO₂ Fungi, Bacteria nih.govtandfonline.com

Acetylation Pathways

Acetylation in the context of oxalic acid metabolism primarily involves the formation of oxalyl-CoA, which can then enter various metabolic routes. nih.gov Acetylation is a process that introduces an acetyl group into a compound. wikipedia.org In this metabolic context, the activation of oxalate to a thioester with Coenzyme A is a critical step.

This activation is catalyzed by oxalyl-CoA synthetase (also known as acetate-CoA ligase, EC 6.2.1.8). nih.gov The reaction requires ATP and results in the formation of oxalyl-CoA, AMP, and pyrophosphate. nih.gov

Oxalate + ATP + CoA → Oxalyl-CoA + AMP + PPi

Once formed, oxalyl-CoA is a versatile intermediate. It can be decarboxylated to formyl-CoA, as mentioned previously, or it can be used as a precursor for the synthesis of other compounds. nih.gov For example, in the grass pea (Lathyrus sativus), oxalyl-CoA is a precursor for the synthesis of the neurotoxin β-N-oxalyl-l-α,β-diaminopropionic acid (β-ODAP). nih.govrsc.org

This CoA-dependent pathway is a key mechanism for controlling oxalate levels in plants. The gene encoding oxalyl-CoA synthetase (AAE3) is induced by oxalate, and its absence leads to increased intracellular oxalate concentrations. nih.gov

Microbial Degradation by Oxalotrophic Organisms

Oxalotrophic organisms are a physiological group of bacteria and fungi capable of using oxalate as their sole source of carbon and energy. researchgate.net This ability, known as oxalotrophy, plays a significant role in the environmental cycling of carbon, particularly through the oxalate-carbonate pathway, which can lead to the sequestration of atmospheric CO₂ into calcium carbonate in soils. oup.com

Oxalotrophic bacteria are found across several phyla, including Actinobacteria, Firmicutes, and Proteobacteria. researchgate.net A well-studied example is Oxalobacter formigenes, an anaerobic bacterium in the human gut that relies exclusively on oxalate metabolism for energy. nih.gov The presence of such bacteria can be pivotal in maintaining oxalate homeostasis in humans, potentially reducing the risk of kidney stone formation. nih.gov

The core of bacterial oxalate degradation involves two key enzymes encoded by the frc and oxc genes: researchgate.net

Formyl-CoA transferase (FRC) (EC 2.8.3.16): This enzyme transfers the CoA moiety from formyl-CoA to oxalate, generating oxalyl-CoA and formate.

Oxalyl-CoA decarboxylase (OXC) (EC 4.1.1.8): This enzyme then decarboxylates oxalyl-CoA to formyl-CoA and CO₂.

This cyclic pathway allows for the complete breakdown of oxalate. The resulting formate can be further oxidized to CO₂ to generate energy.

Fungi, such as certain species of Trichoderma, can also efficiently degrade oxalic acid, an ability that correlates with their antagonistic activity against plant pathogenic fungi like Botrytis cinerea, which uses oxalate as a virulence factor. nih.gov

Table 3: Key Enzymes in Oxalotrophic Bacteria

Enzyme Gene EC Number Function
Formyl-CoA transferase frc 2.8.3.16 Transfers CoA from formyl-CoA to oxalate

Regulation of Biosynthesis and Degradation

The biosynthesis and degradation of oxalic acid are carefully regulated to meet the physiological needs of the organism and prevent toxicity from over-accumulation.

In fungi, such as the wood-rotting basidiomycete Fomitopsis palustris, oxalic acid biosynthesis is metabolically coupled with the tricarboxylic acid (TCA) and glyoxylate cycles. nih.gov In this organism, glucose is primarily converted to oxalate in a process termed "oxalate fermentation," which is linked to the production of biochemical energy. nih.govnih.gov The enzyme isocitrate lyase (ICL), which is part of the glyoxylate cycle, is considered a pivotal enzyme in this pathway. nih.gov

In plants, the regulation of oxalate levels is complex and involves controlling both synthesis and degradation pathways. The accumulation of oxalate can be influenced by environmental factors, such as the form of nitrogen available. nih.gov For instance, studies in spinach have shown that ammonium and nitrate levels can alter the transcription of genes involved in oxalate metabolism. nih.gov The biosynthesis of oxalate in plants occurs via several proposed pathways, including the oxidation of glycolate/glyoxylate, the cleavage of ascorbic acid, and the hydrolysis of oxaloacetate. nih.gov The degradation is regulated by the expression of enzymes like oxalate oxidase and oxalyl-CoA synthetase. nih.govnih.gov

In oxalotrophic bacteria, the expression of the genes for oxalate degradation is often induced by the presence of oxalate in the environment. For example, in Bifidobacterium animalis subsp. lactis, acidic conditions and pre-adaptation to oxalate significantly increase the transcription of the genes encoding oxalyl-CoA decarboxylase and formyl-CoA transferase, leading to a dramatically higher rate of oxalate degradation. nih.gov This regulatory mechanism allows the bacteria to efficiently utilize oxalate when it becomes available as a substrate.

Enzymatic and Biocatalytic Studies on Oxalate Transformations

Oxalate (B1200264) Oxidase (OxO) Investigations

Oxalate oxidase (OxO), an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide, has been a subject of extensive research due to its significant roles in various biological systems and potential industrial applications. ontosight.aibtsjournals.com Found in plants, fungi, and bacteria, this enzyme is crucial for detoxifying oxalate, a compound that can be toxic at high concentrations. ontosight.ai

Catalytic Mechanism and Kinetics

The catalytic action of Oxalate oxidase (EC 1.2.3.4) involves the aerobic oxidation of an oxalate molecule and two protons to produce two molecules of carbon dioxide and one molecule of hydrogen peroxide. wikipedia.org This reaction is dependent on a manganese (Mn) cofactor. ontosight.aiwikipedia.org The proposed mechanism suggests that the process begins with the binding of oxalate to the enzyme, followed by the transfer of electrons to the manganese cofactor. ontosight.airesearchgate.net This leads to the formation of an oxalate-derived radical species as a common intermediate. researchgate.net

Kinetic studies of OxO from various sources have revealed differences in their properties. For instance, OxO from barley roots has a Michaelis constant (Km) of 0.27 mM and a catalytic constant (kcat) of 22 s-1 at 37°C. nih.gov In contrast, an OxO isolated from an endophytic bacterium, Ochrobactrum intermedium CL6, exhibited a Km of 0.45 mM and a kcat of 85 s-1. researchgate.net The enzyme from wheat seedlings showed a Km of 2.1 x 10-4 M. researchgate.net Some OxO variants, like the one from barley roots, display substrate inhibition at oxalate concentrations of 4 mM or higher. nih.gov

Table 1: Kinetic Parameters of Oxalate Oxidase from Different Sources

Source OrganismKm (mM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Barley roots nih.gov0.2722-37
Ochrobactrum intermedium CL6 researchgate.net0.45853.880
Wheat seedlings researchgate.net0.21---
Abortiporus biennis researchgate.net15-2.060
Strawberry fruit researchgate.net1.67---
Amaranthus leaves researchgate.net2.16---

Substrate Specificity and Inhibition Studies

Oxalate oxidases generally exhibit high specificity for oxalate. However, studies on an OxO from an endophytic bacterium showed broad substrate specificity. researchgate.net The activity of OxO can be influenced by various metal ions and chemical agents. For example, the enzyme from Ochrobactrum intermedium CL6 was not significantly affected by K+, Na+, Zn2+, Fe3+, Mn2+, or Mg2+, but was inhibited by Cu2+. researchgate.net Conversely, the activity of barley root OxO is enhanced by Ca2+ and Pb2+. nih.gov EDTA has also been shown to inhibit OxO, suggesting it is a metalloprotein. researchgate.net

Hydrogen peroxide, a product of the OxO reaction, can act as both a reversible noncompetitive inhibitor and an irreversible inactivator of the enzyme. plos.org For barley oxalate oxidase, it was found that the enzyme tolerates hydrogen peroxide up to 1 mM, but at 20 mM, only 30% of its initial activity remains. plos.org The introduction of catalase can protect the enzyme from inactivation by hydrogen peroxide. plos.org

Role in Hydrogen Peroxide Production

A key feature of the oxalate oxidase reaction is the production of hydrogen peroxide (H₂O₂). ontosight.aitaylorandfrancis.commedchemexpress.com This H₂O₂ can have various physiological roles. In plants, it is involved in signaling pathways and defense mechanisms against pathogens. btsjournals.complos.org For instance, in wheat, increased OxO activity and subsequent H₂O₂ production are observed in response to aluminum stress. oup.com The generated H₂O₂ can participate in cell wall cross-linking, enhancing resistance to environmental stresses. btsjournals.com In some fungi, the hydrogen peroxide produced by OxO is proposed to be used in the oxidative decomposition of cellulose. taylorandfrancis.com

The production of H₂O₂ is also the basis for many analytical applications of OxO, such as in biosensors for detecting oxalate in clinical samples like blood and urine. btsjournals.comjmbfs.org The amount of H₂O₂ produced is proportional to the initial oxalate concentration, allowing for its quantification. jmbfs.org

Oxalate Decarboxylase (OxdC) Research

Oxalate decarboxylase (OxdC) is another key enzyme in oxalate metabolism, catalyzing the conversion of oxalate into formate (B1220265) and carbon dioxide. ebi.ac.ukjmb.or.krkoreascience.krjmb.or.kr This enzyme, found in fungi and bacteria, belongs to the cupin superfamily of proteins. jmb.or.krkoreascience.krjmb.or.kr

Enzymatic Mechanism and Formate Production

The catalytic reaction of OxdC (EC 4.1.1.2) requires the presence of manganese (Mn(II)) and molecular oxygen (O₂) as cofactors. ebi.ac.ukbiorxiv.org The enzyme from Bacillus subtilis is a well-studied example and exists as a homohexamer. biorxiv.orgnih.gov The proposed mechanism involves a radical-based catalytic cycle. biorxiv.org Mono-protonated oxalate binds to the Mn(II) ion in the active site. ebi.ac.uk Dioxygen then coordinates to the metal, forming a Mn(III)-superoxo species. ebi.ac.uk An active site glutamate (B1630785) residue (Glu162 in B. subtilis) deprotonates the oxalate, leading to electron transfer to the Mn(III) and the formation of an Mn(II)-bound oxalate radical anion. ebi.ac.uk This intermediate then decarboxylates to form a formyl carbon-centered radical, which is subsequently protonated by the same glutamate residue to yield formate. ebi.ac.uk

The production of formate is a defining characteristic of the OxdC reaction and is used to assay its activity. nih.govnih.gov

Characterization of Fungal and Bacterial OxdCs

OxdC has been characterized from various fungal and bacterial sources. Well-studied fungal OxdCs include those from Flammulina velutipes, Postia placenta, and Aspergillus niger. jmb.or.kr Fungal OxdCs are often secreted enzymes. jmb.or.kr In the fungus Sclerotinia sclerotiorum, two OxdC genes, Ss-odc1 and Ss-odc2, have been identified. nih.gov Deletion of Ss-odc2 was found to impair the development of infection structures called compound appressoria, highlighting the enzyme's role in pathogenesis by regulating oxalic acid levels. nih.gov

Among bacteria, the OxdC from Bacillus subtilis is the most extensively characterized. ebi.ac.ukbiorxiv.orgnih.gov It is an intracellular, acid-inducible enzyme. asm.org Another bacterial OxdC has been identified in Agrobacterium tumefaciens C58. jmb.or.krkoreascience.krjmb.or.kr Unlike the cytosolic localization of most bacterial OxdCs, the A. tumefaciens enzyme contains a signal peptide that directs its translocation into the periplasm via the twin-arginine translocation (TAT) system. jmb.or.krkoreascience.kr Both B. subtilis and A. tumefaciens OxdCs belong to the bicupin subclass, meaning they contain two cupin domains per monomer. jmb.or.krasm.org

Table 2: Properties of Characterized Oxalate Decarboxylases

Source OrganismCellular LocalizationQuaternary StructureKey Features
Sclerotinia sclerotiorum nih.govSecreted-Involved in fungal pathogenesis.
Bacillus subtilis ebi.ac.ukbiorxiv.orgnih.govasm.orgCytosolicHomohexamerAcid-inducible; well-studied catalytic mechanism.
Agrobacterium tumefaciens C58 jmb.or.krkoreascience.krjmb.or.krPeriplasmic-Translocated by the TAT system.

Factors Influencing Enzyme Activity and Stability

The efficacy of enzymes involved in oxalate transformation is highly dependent on various physicochemical factors. These include pH, temperature, and the presence of metal ions and other chemical compounds. Understanding these factors is critical for optimizing their use in biotechnological applications.

pH: The activity of oxalate-degrading enzymes is significantly influenced by pH. For instance, Oxalate Decarboxylase (OxDC) from Bacillus subtilis typically shows optimal activity in acidic conditions, around pH 4.0-4.3. nih.govscialert.net However, many of its therapeutic and industrial applications require functionality at a neutral pH. nih.gov The enzyme's activity drops considerably as the pH increases towards neutral, although some residual activity is retained. nih.govbiorxiv.org Similarly, Oxalate Oxidase (OXO) from the fungus Abortiporus biennis is most active at a very acidic pH of 2.0. frontierspartnerships.org In contrast, some plant-derived oxalate oxidases exhibit optimal activity at a more neutral pH of around 7. nih.gov The table below summarizes the optimal pH for various oxalate-degrading enzymes.

Temperature: Temperature is another critical factor. The OxDC from B. subtilis has an optimal temperature of 37°C. scialert.net For the OXO from A. biennis, the optimal temperature for activity is 60°C. frontierspartnerships.org Plant-derived oxalate oxidases, such as the one from spiny pigweed, show maximum activity in a range of 35-50°C. scienceasia.org At temperatures above the optimum, enzyme activity tends to decrease due to thermal denaturation. scialert.net

Metal Ions and Cofactors: Many oxalate-degrading enzymes are metalloenzymes, requiring specific metal ions for their catalytic activity. OxDC from B. subtilis is a manganese (Mn²⁺)-dependent enzyme. biorxiv.orgresearchgate.net The presence of Mn²⁺ is essential for its function. biorxiv.org Studies on OXO from A. biennis have shown that its activity can be stimulated by various heavy metals, including copper, manganese, lead, and cadmium. researchgate.net Conversely, certain compounds can act as inhibitors. Sulfite and some chlorine oxyanions have been shown to inhibit several oxalate-degrading enzymes. diva-portal.org

Stability: The stability of these enzymes is also a key consideration, particularly for practical applications. While OxDC is stable at acidic pH, its thermal stability is significantly reduced at neutral pH, where it also shows a greater tendency to aggregate. biorxiv.org Protein engineering efforts are underway to develop mutants of OxDC with enhanced stability and activity under physiological (neutral pH) conditions. biorxiv.orgacs.org

Table 1: Optimal Conditions for Various Oxalate-Degrading Enzymes

Enzyme Source Optimal pH Optimal Temperature (°C)
Oxalate Decarboxylase (OxDC) Bacillus subtilis 4.0 - 5.5 nih.govscialert.net 37 scialert.net
Oxalate Decarboxylase (OxDC) Trametes versicolor 2.5 diva-portal.org N/A
Oxalate Oxidase (OXO) Abortiporus biennis 2.0 frontierspartnerships.org 60 frontierspartnerships.org
Oxalate Oxidase (OXO) Ceriporiopsis subvermispora 3.5 researchgate.net 45 researchgate.net
Oxalate Oxidase (OXO) Spiny Pigweed 4.5 scienceasia.org 35-50 scienceasia.org
Oxalate Oxidase (OXO) Sorghum 5.0 researchgate.net N/A

Other Enzymes in Oxalate Metabolism (e.g., Oxaloacetase, Lactate Dehydrogenase, Glycolate (B3277807) Oxidase, Oxalyl-CoA Synthetase)

Besides the primary oxalate-degrading enzymes, several other enzymes play significant roles in the broader metabolic pathways connected to oxalate synthesis and degradation.

Oxaloacetase: This enzyme (EC 3.7.1.1) catalyzes the hydrolysis of oxaloacetate into oxalate and acetate. wikipedia.org Found in fungi like Aspergillus niger and wood-rotting basidiomycetes, it plays a key role in oxalate biosynthesis. mdpi.comnih.govnih.gov In some fungi, oxaloacetase is part of a metabolic coupling between the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles, which facilitates the conversion of glucose primarily into oxalate. nih.govnih.gov

Lactate Dehydrogenase (LDH): LDH (EC 1.1.1.27) is a multifaceted enzyme that can convert glyoxylate to oxalate. mdpi.comnih.gov In humans, the liver-specific isoform LDH5 is a key player in hepatic oxalate production. mdpi.comjci.org This conversion is a critical step in the pathway that can lead to hyperoxaluria, a condition characterized by excessive oxalate in the urine. mdpi.comuncoveringph.com Consequently, inhibiting LDH has been explored as a therapeutic strategy to reduce oxalate overproduction in primary hyperoxaluria. mdpi.comnih.gov Studies in spinach leaves have shown that LDH can reduce glyoxylate, but it is inactive in the oxidative reaction that would directly lead to oxalate biosynthesis. nih.gov

Glycolate Oxidase (GOX): Glycolate oxidase (EC 1.1.3.15) is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate. ontosight.airesearchgate.net This glyoxylate can then be further converted to oxalate. ontosight.airesearchgate.netoup.com In humans, a deficiency in this enzyme leads to the accumulation of glyoxylate, which is subsequently converted to oxalate, causing a rare genetic disorder called primary hyperoxaluria type 1 (PH1). ontosight.ai In plants, GOX has long been considered a key enzyme in the biosynthesis of oxalate from glycolate/glyoxylate. oup.comoup.com

Oxalyl-CoA Synthetase: This enzyme, also known as Acyl-Activating Enzyme 3 (AAE3), is central to a CoA-dependent pathway for oxalate degradation. oup.comtandfonline.com It catalyzes the first step, converting oxalate and CoA into oxalyl-CoA. researchgate.netnih.gov This pathway is an alternative to degradation by oxalate oxidase or oxalate decarboxylase. tandfonline.com Following the action of oxalyl-CoA synthetase, the pathway proceeds with oxalyl-CoA decarboxylase, formyl-CoA hydrolase, and formate dehydrogenase to ultimately break down oxalate into carbon dioxide. oup.comfrontiersin.org This enzyme is found in plants and yeast and is important for regulating oxalate levels, seed development, and defense against pathogens. researchgate.netnih.govfrontiersin.org

Table 2: Key Enzymes in Broader Oxalate Metabolism

Enzyme EC Number Role Substrate(s) Product(s)
Oxaloacetase 3.7.1.1 Oxalate Biosynthesis Oxaloacetate, H₂O Oxalate, Acetate wikipedia.org
Lactate Dehydrogenase (LDH) 1.1.1.27 Oxalate Biosynthesis Glyoxylate Oxalate mdpi.com
Glycolate Oxidase (GOX) 1.1.3.15 Precursor Synthesis Glycolate Glyoxylate ontosight.airesearchgate.net
Oxalyl-CoA Synthetase (AAE3) 6.2.1.8 Oxalate Degradation Oxalate, CoA, ATP Oxalyl-CoA, AMP, Diphosphate researchgate.net

Biotechnological Applications of Oxalate-Degrading Enzymes

The ability of certain enzymes to efficiently degrade oxalate has led to significant interest in their application across various biotechnological and industrial fields. nih.govbiorxiv.org

Industrial Processes: In the pulp and paper industry, the accumulation of calcium oxalate can cause scaling and operational problems. diva-portal.org Oxalate-degrading enzymes, particularly oxalate decarboxylase, have been explored as a solution to break down the oxalic acid in industrial bleaching filtrates, thereby preventing precipitation. diva-portal.org Similarly, these enzymes have been used in beer production to remove oxalic acid, preventing the formation of undesirable salt deposits. nih.govbiorxiv.org

Food Industry: Oxalate is considered an anti-nutrient in many plant-based foods as it can bind to minerals like calcium, reducing their bioavailability. mdpi.com There is potential to use oxalate-degrading enzymes to treat foodstuffs and beverages to lower their oxalate content. nih.govgoogle.com This could lead to the development of low-oxalate food products, which would be beneficial for individuals needing to manage their dietary oxalate intake. google.com

Medical and Diagnostics: Oxalate-degrading enzymes are valuable tools for diagnostic purposes. They are used in clinical assays to determine the concentration of oxalate in biological fluids such as blood and urine, which is important for diagnosing and monitoring conditions like hyperoxaluria. nih.govbiorxiv.orgontosight.aibtsjournals.com

Therapeutics: For conditions like hyperoxaluria, where excessive oxalate leads to kidney stone formation, orally administered oxalate-degrading enzymes are being investigated as a potential therapy. nih.govbiorxiv.org The idea is that an enzyme like OxDC could degrade oxalate within the intestine, reducing its absorption from dietary sources and potentially promoting the excretion of endogenous oxalate. biorxiv.orgbiorxiv.org Protein engineering is being used to create more stable and effective versions of these enzymes for therapeutic use. biorxiv.orgacs.org

Agriculture: Transgenic plants engineered to express oxalate oxidase have shown increased resistance to fungal pathogens that secrete oxalic acid as a toxin. virginia.edu The enzyme degrades the fungal toxin and produces hydrogen peroxide, which can act as a fungicide and a signaling molecule to activate plant defenses. virginia.edu

Active Packaging: Research has shown that oxalate oxidase can be immobilized within a polymer matrix, such as latex, while retaining its catalytic activity. diva-portal.org This suggests its potential use in active packaging, either to scavenge for oxalic acid or to act as an oxygen scavenger. diva-portal.org

Advanced Analytical Methodologies for Oxalic Acid Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are foundational for separating and quantifying oxalic acid, particularly in complex samples. They offer high selectivity and can be coupled with sensitive detection systems.

Gas chromatography is a powerful separation technique, but oxalic acid, being a polar and non-volatile compound, typically requires derivatization to become amenable to GC analysis. Common derivatization agents include alcohols (e.g., methanol (B129727), ethanol) in the presence of acid catalysts (e.g., HCl, H₂SO₄) to form oxalate (B1200264) esters, or silylation agents (e.g., BSTFA) to form trimethylsilyl (B98337) derivatives. These derivatives are volatile and can be effectively separated on GC columns.

GC coupled with Mass Spectrometry (GC-MS) provides an additional layer of identification and quantification through the mass spectrum of the analyte. This combination offers high specificity, allowing for the unambiguous identification of oxalic acid even in complex matrices where other compounds might co-elute. GC-MS is particularly useful for trace analysis and confirmation of results obtained by other methods.

Research Findings: GC-MS methods have been reported for the analysis of oxalic acid in biological fluids like urine and plasma, as well as in food samples. Derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has been employed to enhance volatility and improve peak shape. Detection limits in the picomolar to nanomolar range have been achieved with GC-MS, making it suitable for sensitive applications. mdpi.comnih.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is widely used for oxalic acid analysis. Due to its polar nature, oxalic acid is often analyzed using ion-exchange chromatography, ion-pair chromatography, or mixed-mode chromatography. Reversed-phase HPLC can also be employed with appropriate mobile phase modifiers or specialized columns.

LC coupled with Mass Spectrometry (LC-MS or LC-MS/MS) offers superior sensitivity and selectivity compared to UV detection alone. Electrospray ionization (ESI) in negative ion mode is commonly used for oxalic acid, as it readily forms [M-H]⁻ ions. LC-MS/MS, utilizing tandem mass spectrometry, provides even greater specificity and reduces matrix effects, making it a gold standard for quantitative analysis in demanding matrices.

Research Findings: LC-MS/MS methods have demonstrated excellent sensitivity for urinary oxalate quantification, with detection limits often in the low nanomolar range. These methods are crucial for clinical diagnostics and metabolic studies. mdpi.comnih.gov For instance, weak anion exchange chromatography coupled with tandem mass spectrometry in the negative ion mode has been successfully applied to quantify urinary oxalate. mdpi.com

Ion exclusion chromatography (IEC) is a specialized technique well-suited for the separation of organic acids, including oxalic acid. In IEC, analytes are separated based on their degree of ionization and their interaction with the stationary phase. At a pH below its pKa, oxalic acid is less ionized and elutes earlier, while at higher pH, it becomes more ionized and is excluded from the pores of the ion-exchange resin, leading to its elution. This method is often coupled with conductivity detection or UV detection.

Research Findings: Ion exclusion chromatography has been utilized for the determination of oxalic acid in various matrices, including food and environmental samples. It offers a direct method for separating organic acids without the need for derivatization, and can achieve good resolution and sensitivity. researchgate.net

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods rely on the formation of colored complexes or products that can be measured using UV-Vis spectrophotometry. These methods are often simpler and less expensive than chromatographic techniques, making them attractive for routine analysis or field applications.

One common approach involves the reaction of oxalic acid with reagents that form colored products. For example, oxalic acid can react with nitrous acid (generated from sodium nitrite) and sulfanilamide, followed by coupling with α-naphthylamine to produce a red diazonium salt, which can be quantified spectrophotometrically. Other methods may involve reactions with specific metal ions or indicators.

Research Findings: A spectrophotometric method involving chemical derivatization with sodium nitrite, sulfanilamide, and α-naphthylamine has been developed for oxalic acid determination, exhibiting a linear range and good precision. researchgate.net More recent developments include the use of quantum dots or chemosensors for colorimetric detection, offering high sensitivity and rapid analysis. For example, a method using Fe(III)-sulfosalicylate as a colorimetric chemosensor detected oxalic acid in wastewater with a limit of detection of 0.74 mg/L. mdpi.com

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and selectivity, often requiring minimal sample preparation. These techniques typically involve the direct measurement of an electrochemical signal generated by the analyte at an electrode surface. For oxalic acid, electrochemical detection can be achieved through various mechanisms, including oxidation or reduction at specific potentials.

Methods may involve direct voltammetric detection or amperometric detection, often enhanced by modifying electrode surfaces with catalysts or specific recognition elements. For instance, oxalate oxidase immobilized on an electrode can catalyze the oxidation of oxalate, producing hydrogen peroxide, which is then electrochemically detected.

Research Findings: Electrochemical detection methods, including amperometry and potentiometry, have been developed for oxalic acid. Electrode modifications, such as using platinum or carbon-based electrodes with specific catalysts, can improve sensitivity and selectivity. mdpi.compreprints.org For example, oxalate oxidase-modified electrodes have been used for sensitive and specific determination of oxalic acid by monitoring the electrooxidation of the produced hydrogen peroxide. mdpi.com

Enzymatic Assays for Specificity and Sensitivity

Enzymatic assays leverage the high specificity and sensitivity of enzymes for particular substrates. Oxalate oxidase is the key enzyme used for the enzymatic determination of oxalic acid. This enzyme catalyzes the oxidation of oxalic acid to carbon dioxide and hydrogen peroxide. The hydrogen peroxide produced can then be quantified using a coupled enzymatic reaction, such as the peroxidase-catalyzed oxidation of a chromogenic substrate or by electrochemical detection of hydrogen peroxide.

Research Findings: Enzymatic assays using oxalate oxidase are highly specific for oxalic acid, minimizing interference from other compounds commonly found in biological and food samples. mdpi.combiointerfaceresearch.com These methods are often employed in commercial kits for clinical diagnostics. The detection limit for enzymatic methods can be as low as nanomolar concentrations, offering excellent sensitivity. mdpi.com For example, a flow-injection analysis method using immobilized oxalate oxidase detected oxalate with a limit of detection of 34 µM. mdpi.com The specificity of these assays has been demonstrated by the lack of interference from common ions and other organic molecules. mdpi.com

Compound Name List

Chemical NameCommon SynonymsMolecular FormulaCAS Number
Oxalic acidEthanedioic acidC₂H₂O₄144-62-7
Oxaluric acidMonooxalylureaC₃H₄N₂O₄585-05-7
Hydrogen oxalateBioxalate, Acid oxalateC₂HO₄⁻N/A
OxalateEthanedioateC₂O₄²⁻N/A
Dimethyl oxalateDimethyl ethanedioateC₄H₆O₄553-90-2
Oxalyl chlorideEthanedioyl dichlorideC₂Cl₂O₂79-37-8
Sulfanilamide4-AminobenzenesulfonamideC₆H₈N₂O₂S63-74-1
α-naphthylamine1-NaphthylamineC₁₀H₉N134-32-7
Fe(III)Ferric ionFe³⁺N/A
SulfosalicylateSulfosalic acidC₇H₆O₅S5996-14-5
Quantum dotsSemiconductor nanocrystalsVariesN/A
PeroxidaseEnzymeVariesN/A
Luminol5-Amino-2,3-dihydro-1,4-phthalazinedioneC₈H₇N₃O₂521-31-3
Hexacyanoferrate(III)Potassium ferricyanideK₃[Fe(CN)₆]13746-69-5

Spectroscopic Techniques (e.g., FTIR, X-ray Diffraction, SEM-EDS, XRF) in Material Analysis

Advanced analytical methodologies are crucial for understanding the structure, composition, and properties of chemical compounds like this compound and its related materials. Spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), and X-ray Fluorescence (XRF) spectroscopy, provide powerful tools for detailed material analysis. While direct studies on this compound using all these techniques are not extensively detailed in the provided literature, research on oxalic acid and its complexes offers significant insights into the application of these methods for related compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. For compounds like this compound, which contains carboxylic acid and amide functionalities, FTIR can provide characteristic spectral fingerprints. Research on oxalic acid and its derivatives highlights key absorption bands associated with these groups.

The C=O stretching vibration of the carboxylic acid group in oxalic acid is typically observed in the range of 1700-1725 cm⁻¹ researchgate.netcdnsciencepub.com. For this compound, the amide carbonyl (C=O) stretching vibration is also a significant feature, often appearing around 1640-1690 cm⁻¹ researchgate.net. Other characteristic peaks include N-H stretching and bending vibrations (around 3100-3500 cm⁻¹ and 1550-1640 cm⁻¹, respectively) related to the amide group researchgate.net. C-O stretching vibrations and O-H bending modes associated with the carboxylic acid moiety are also identifiable researchgate.netcdnsciencepub.com. FTIR can further reveal intermolecular interactions, such as hydrogen bonding, which significantly influence the material's properties frontiersin.orgacs.org.

Table 1: Characteristic FTIR Absorption Bands Relevant to Oxalic and Oxaluric Acids

Functional Group / BondCharacteristic Vibrational ModeApproximate Wavenumber (cm⁻¹)Notes
Carboxylic acid (C=O)Stretching1700-1725Strong absorption researchgate.netcdnsciencepub.com
Amide (C=O)Stretching1640-1690Key peak for this compound researchgate.net
Amide (N-H)Stretching3100-3500 researchgate.net
Amide (N-H)Bending1550-1640 researchgate.net
Carboxylic acid (C-O)Stretching1210-1320
Carboxylic acid (O-H)Stretching~2500-3300 (broad)Hydrogen bonded
C-C bondStretching~1180 researchgate.net
O-H out of plane bendingVibration~779 researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction is indispensable for determining the crystalline structure, phase purity, and lattice parameters of solid materials. By analyzing the diffraction patterns produced when X-rays interact with the crystalline lattice, researchers can elucidate the arrangement of atoms and molecules within the crystal. Studies on oxalic acid and its complexes have provided detailed crystallographic data.

For instance, the urea-oxalic acid (2:1) complex crystallizes in the monoclinic system with the space group P2₁/c, exhibiting lattice parameters of a = 5.058(3) Å, b = 12.400(3) Å, c = 6.964(2) Å, and β = 98.13(7)° iucr.org. Oxalic acid dihydrate (OAD) has also been characterized, with studies reporting it as monoclinic with space group P2₁/n, and specific lattice parameters such as a = 6.108 Å, b = 3.610 Å, c = 11.849 Å, and β = 103.29° isroset.org. Variations in reported parameters exist depending on measurement conditions (e.g., temperature) utwente.nl. The analysis of pharmaceutical adducts, like escitalopram (B1671245) oxalate with oxalic acid hydrate, also reveals crystalline structures, such as a monoclinic system with space group P2₁ cambridge.org. These findings demonstrate XRD's capability in precisely defining the structural framework of crystalline organic compounds.

Table 2: Crystallographic Data for Oxalic Acid and Related Complexes

Compound / ComplexCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
Urea (B33335) oxalic acid (2:1)MonoclinicP2₁/ca = 5.058(3), b = 12.400(3), c = 6.964(2), β = 98.13(7)° iucr.org
Oxalic acid dihydrate (OAD)MonoclinicP2₁/na = 6.108, b = 3.610, c = 11.849, β = 103.29° isroset.org
Oxalic acid dihydrate (OADH)MonoclinicP2₁/na = 6.0986(5), b = 3.4981(3), c = 11.952(1), β = 105.777(8)° (at 100 K) utwente.nl
Escitalopram oxalate oxalic acid hydrateMonoclinicP2₁a = 8.029897(21), b = 25.09397(6), c = 11.138930(31), β = 106.7759(2)° cambridge.org

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is a powerful combined technique that provides high-resolution imaging of a sample's surface morphology along with elemental composition analysis. The SEM component generates detailed images of surface topography, while the EDS detector analyzes the characteristic X-rays emitted when the electron beam interacts with the sample, thereby identifying and quantifying the elements present.

In material analysis involving oxalic acid, SEM-EDS has been employed to characterize structures formed during chemical processes. For example, in the synthesis of tin oxide via anodic oxidation in oxalic acid, SEM revealed nanoporous, cuboid, and granular structures, while EDS confirmed the presence of tin (Sn) and oxygen (O) as the primary constituents scientific.net. SEM-EDS is also effective in analyzing morphological and chemical changes in materials treated with oxalic acid, such as in the modification of naturally occurring asbestos, where it identified alterations in elemental composition, like reduced magnesium (Mg) and increased silicon (Si) levels aaqr.org. The technique is valuable for examining surface structures, identifying secondary phases in alloys, and determining the elemental makeup of particles or bulk materials researchgate.netcleancontrolling.com.

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for determining the elemental composition of a wide range of materials. It operates by irradiating a sample with X-rays, which causes the atoms in the sample to emit characteristic secondary X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity of the fluorescence is proportional to the concentration of the element, enabling quantitative analysis physlab.orghoriba.com.

XRF is particularly useful for analyzing samples where elemental composition is critical, such as in geological or biological materials. Studies have utilized XRF for the elemental analysis of kidney stones and gallstones, which can contain calcium oxalate nih.govresearchgate.net. The technique can identify elements ranging from sodium (Na) to uranium (U) simultaneously, providing a comprehensive elemental profile of the sample horiba.comresearchgate.net. Its ability to analyze materials without causing damage makes it a valuable tool for the characterization of diverse samples, including those in research involving oxalic acid or its related compounds.

Theoretical and Computational Chemistry of Oxalic Acid and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Conformations

Detailed quantum chemical calculations specifically focused on the molecular structure and various conformations of isolated oxaluric acid are not extensively available in the reviewed scientific literature. While computational studies are common for its parent compound, oxalic acid, dedicated theoretical analyses of the conformational landscape, optimized geometries, and relative energies of different this compound conformers have not been prominently reported.

Hydrogen Bonding Networks and Intermolecular Interactions

While direct computational studies on the hydrogen bonding networks of pure this compound are limited, valuable insights can be drawn from theoretical and experimental studies of co-crystals involving its constituent parts, such as urea (B33335) and oxalic acid. This compound contains both carboxyl and ureido groups, which are capable of acting as both hydrogen bond donors and acceptors, suggesting that it can form complex and stable intermolecular networks.

A notable observation in complexes of oxalic acid with amides, like in urea-oxalic acid, is the participation of the hydroxyl oxygen of the carboxylic group as a hydrogen bond acceptor. ias.ac.in This is a relatively uncommon interaction, as this oxygen atom is typically not involved as an acceptor. ias.ac.in In the case of urea-oxalic acid complexes, this interaction leads to the formation of N-H···O hydrogen bonds, facilitated by the planar nature of these co-crystal structures. ias.ac.in This suggests that similar strong and directional hydrogen bonds are fundamental to the crystal packing and intermolecular interactions of this compound.

ComplexDonor-Acceptor PairH···A Distance (Å)D-H···A Angle (°)Reference
Urea Oxalic AcidN-H···O (hydroxyl)2.110165.6 ias.ac.in
Bis(urea) Oxalic AcidN-H···O (hydroxyl)2.127165.8 ias.ac.in

Reaction Mechanisms and Kinetics from a Theoretical Standpoint

Comprehensive theoretical studies detailing the reaction mechanisms and kinetics of this compound are not readily found in the existing literature. Computational investigations into its reactivity, transition states for various reactions, and the associated kinetic parameters have not been a significant focus of published research.

Thermal Decomposition Pathways

There is a lack of specific theoretical research on the thermal decomposition pathways of this compound. While the decomposition of related compounds like oxalic acid and its esters has been modeled computationally to identify potential mechanisms (e.g., concerted vs. stepwise processes), similar detailed analyses for this compound, identifying the primary bond cleavage events, transition state energies, and decomposition products from a theoretical standpoint, have not been reported. acs.orgetsu.edumcmaster.ca

Radical Intermediates in Reactions

Computational studies aimed at identifying and characterizing potential radical intermediates in the reactions of this compound are not available in the surveyed literature. The role of single-electron transfer processes and the structure and stability of any resulting radical species from this compound have not been theoretically investigated.

Molecular Dynamics Simulations and Computational Modeling of Interactions

Specific molecular dynamics (MD) simulations focusing on this compound to model its behavior in solution, its interactions with other molecules, or its aggregation properties have not been prominently featured in scientific publications. MD simulations are a powerful tool for understanding the dynamics of molecular systems, but their application to this compound has not been a subject of detailed research.

Biological and Environmental Roles of Oxalic Acid Non Human/non Toxicity Focused

Plant Physiology and Development

Within plants, oxalic acid and its salt, oxalate (B1200264), are involved in several fundamental processes, from regulating mineral nutrition to defending against pests and pathogens.

One of the most well-documented functions of oxalic acid in plants is the regulation of calcium levels. nih.govplos.orgresearchgate.net Calcium is an essential nutrient for plants, acting as a crucial second messenger in signaling pathways and a structural component of cell walls. plos.org However, high concentrations of free calcium ions (Ca²⁺) in the cytoplasm can be toxic. tubitak.gov.tr

Plants utilize oxalic acid to maintain calcium homeostasis by precipitating excess calcium as insoluble calcium oxalate crystals. nih.govtubitak.gov.tr This biomineralization process is not a random event but a highly controlled cellular activity, with crystals forming in specific shapes and sizes within specialized cells. nih.gov This mechanism allows plants to safely sequester large amounts of calcium, which can be remobilized if needed, serving as a dynamic reservoir of this vital nutrient. researchgate.nettubitak.gov.tr

Oxalic acid is a significant component of the plant's chemical arsenal against a variety of threats. The presence of sharp, needle-like calcium oxalate crystals, known as raphides, in plant tissues can deter feeding by herbivores, ranging from insects to grazing animals, by causing physical irritation to the mouth and digestive tract. oup.comquora.com

Beyond this physical defense, oxalic acid can also act as a signaling molecule in plant defense responses. nih.gov While high concentrations secreted by certain fungi are toxic to plant cells, lower concentrations can trigger the plant's systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense state. nih.govresearchgate.netfrontiersin.org This induced resistance involves the activation of defense-related genes and enzymes. nih.govresearchgate.net

The relationship between oxalic acid and primary metabolism is an area of ongoing research. Early studies suggested that oxalic acid might be a direct intermediate product of photosynthesis, though this is contrary to the modern understanding of the process. tubitak.gov.trkarger.com It is now generally considered an end product of carbohydrate metabolism. researchgate.net Pathways involving the breakdown of L-ascorbic acid (Vitamin C) and the oxidation of glyoxylate (B1226380) are recognized as major sources of oxalate synthesis in plants. tubitak.gov.tr

Foliar application of oxalic acid has been observed to influence the accumulation of enzymes involved in photosynthesis and carbohydrate metabolism, suggesting a regulatory role. scirp.org For instance, studies on wheat have shown that oxalic acid application can lead to an increase in enzymes like Ribulose bisphosphate carboxylase (RuBisCO), which is central to carbon fixation. scirp.org

Fungal and Microbial Ecological Functions

Oxalic acid is not only produced by plants but is also a key metabolite for many fungi, particularly those that are pathogenic to plants.

For numerous necrotrophic (tissue-killing) fungi, such as Sclerotinia sclerotiorum and Botrytis cinerea, oxalic acid is a crucial virulence factor essential for successful infection. researchgate.netnih.govnih.gov These fungi secrete high concentrations of oxalic acid into the host tissue to create an acidic environment. oup.comnih.gov

This acidification serves multiple purposes that aid the pathogen:

Enzyme Optimization: Many of the cell wall-degrading enzymes secreted by these fungi, such as polygalacturonases, function optimally at a low pH. researchgate.netnih.gov

Cell Wall Degradation: Oxalic acid's ability to chelate, or bind to, calcium ions is critical. nih.gov It weakens the plant's middle lamella—the pectin-rich layer that cements adjacent cells together—by removing calcium from calcium pectate, making the cell wall more susceptible to enzymatic attack. nih.gov

Suppression of Host Defenses: The secreted oxalate can suppress the host plant's oxidative burst, a rapid production of reactive oxygen species (ROS) that is one of the first lines of defense against pathogen attack. researchgate.netnih.gov

Induction of Cell Death: At the high concentrations produced by virulent fungi, oxalic acid is directly toxic to plant cells and can induce programmed cell death (PCD), or apoptosis, which benefits the necrotrophic pathogen. nih.govresearchgate.net

The importance of oxalic acid in fungal pathogenicity is highlighted by studies showing that fungal mutants unable to produce oxalate have significantly reduced virulence. researchgate.netapsnet.org

Table of Research Findings on Oxalic Acid's Role

Area of StudyOrganismKey FindingPrimary Function
Plant PhysiologyVarious PlantsPrecipitates excess calcium into insoluble calcium oxalate crystals. nih.govtubitak.gov.trCalcium Homeostasis
Plant DefenseVarious PlantsNeedle-like crystals (raphides) deter feeding by herbivores. oup.comquora.comHerbivory Defense
Plant DefenseArabidopsis thalianaLow concentrations can induce systemic acquired resistance (SAR). nih.govfrontiersin.orgPathogen Defense (Signaling)
Fungal PathogenesisSclerotinia sclerotiorumSecretion of oxalic acid is essential for pathogenicity. researchgate.netnih.govVirulence Factor
Fungal PathogenesisS. sclerotiorum, B. cinereaLowers host tissue pH, optimizing fungal enzyme activity. nih.govnih.govVirulence Factor
Fungal PathogenesisS. sclerotiorumSuppresses the host's oxidative burst defense mechanism. researchgate.netnih.govVirulence Factor

Table of Mentioned Chemical Compounds

Compound Name
ADP-glucose
Calcium
Calcium carbonate
Calcium oxalate
Carbon dioxide
Citric acid
Formate (B1220265)
Glycolic acid
Glyoxylate
Humic acid
L-ascorbic acid
Malic acid
Methyl jasmonate
NADP
Oxalic acid
Oxaloacetic acid
Parabanic acid
Pectin
Ribulose bisphosphate
Salicylic acid
Tartaric acid
Urea (B33335)

Based on the scientific information available, it appears there is a significant discrepancy between the subject of your request, "Oxaluric acid," and the provided outline, which details the biological and environmental roles of a different compound, "Oxalic acid."

This compound and oxalic acid are distinct chemical compounds with different structures and functions. The topics listed in your outline, such as mineral dissolution in soil, biomineralization of oxalate crystals, lignocellulose degradation, and the oxalate-carbonate pathway, are well-documented roles of oxalic acid and its conjugate base, oxalate.

Extensive research confirms that it is oxalic acid, produced by fungi, plants, and microbes, that plays a crucial role in these environmental and biological processes. For example:

Mineral Dissolution and Nutrient Availability: Fungi and plants secrete oxalic acid to weather soil minerals, which increases the solubility of metal cations and the availability of certain soil nutrients.

Biomineralization: The formation of calcium oxalate crystals (as the minerals whewellite and weddellite) in soils and plants is a direct result of the reaction between oxalic acid and calcium.

Lignocellulose Degradation: Oxalic acid is used in the pretreatment of lignocellulosic biomass to break down hemicellulose.

Oxalate-Carbonate Pathway: This pathway, a significant process for carbon sequestration, involves the production of oxalic acid by plants and fungi, its conversion to calcium oxalate, and subsequent degradation by microbes to form calcium carbonate.

Conversely, there is no scientific literature found that attributes these specific functions to This compound . This compound is identified as a metabolite in some organisms, such as E. coli, but it is not associated with the large-scale environmental processes detailed in the requested outline.

Therefore, generating an article on "this compound" that strictly follows the provided outline would be scientifically inaccurate. The outline provided is appropriate for an article about Oxalic Acid .

Advanced Research Applications and Methodological Utility

Use in Material Science Research

Extensive research has been conducted on the applications of various chemical compounds in material science. However, a comprehensive review of scientific literature and databases does not yield significant research on the use of oxaluric acid in the following areas:

Nanocellulose Preparation and Modification

There is no substantial body of research demonstrating the application of this compound in the preparation or modification of nanocellulose. The primary methods for nanocellulose production typically involve mechanical, enzymatic, or chemical treatments with other acids.

Stone Conservation and Restoration (e.g., Calcium Oxalate (B1200264) Patinas)

The formation of calcium oxalate patinas on stone surfaces is a known phenomenon in the field of cultural heritage conservation. However, the use of this compound as a treatment for stone conservation or to induce the formation of such protective layers is not a documented or widely researched method.

Applications in Anodizing Processes

Anodizing processes, particularly for aluminum, commonly utilize various electrolytes to create protective or decorative oxide layers. There is no significant evidence in the available research to suggest that this compound is employed as a primary component or additive in anodizing solutions.

Role as a Reagent and Catalyst in Chemical Synthesis

While this compound is a known chemical compound, its role as a versatile reagent or catalyst in a broad range of chemical syntheses is not extensively documented in scientific literature. Its application in specific, niche reactions may exist, but it is not recognized as a mainstream reagent or catalyst for general chemical synthesis.

Studies in Environmental Remediation (e.g., Heavy Metal Detoxification in Plants)

The challenge of heavy metal contamination in soil and water has led to extensive research into various chemical and biological remediation techniques. However, there is a lack of studies investigating the use of this compound for the detoxification of heavy metals in plants or other environmental remediation applications.

Applications in Postharvest Physiology Research (e.g., influencing ripening and senescence processes)

Research into extending the shelf life of fruits and vegetables is a significant area of postharvest physiology. While various organic acids have been explored for their effects on ripening and senescence, there is no notable body of research indicating that this compound is used to influence these processes in harvested produce.

Model Compound in Studies of Organic Acid Chemistry and Decomposition

Extensive research into the utility of this compound as a model compound for studying the chemistry and decomposition of organic acids did not yield specific studies detailing its use in this capacity. Searches for thermal decomposition, chemical kinetics, and degradation pathways of this compound did not provide data on its role as a model compound for these types of investigations. The available scientific literature focuses heavily on the decomposition of related compounds, such as oxalic acid, under various conditions, but analogous studies centered on this compound are not readily found.

Therefore, detailed research findings, decomposition pathways, and kinetic data tables for this compound as a model compound cannot be provided at this time due to a lack of available literature on this specific subject.

Q & A

Basic Research Questions

Q. What analytical methods are used to detect oxaluric acid in biological samples, and how can their reliability be validated?

  • Methodological Answer : this compound can be identified using paper spray ionization mass spectrometry (PSI-MS), which detects distinct adducts such as [M+H]⁺ at m/z 133.0249 and [M+H-H₂O]⁺ at m/z 115.0145 . For validation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pure analytical standards is recommended to confirm peak assignments and avoid false positives. NMR spectroscopy is also critical for distinguishing linear vs. branched this compound forms, as shown in computational studies .

Q. How is this compound formed from guanine oxidation, and what intermediates are involved?

  • Methodological Answer : this compound arises via oxidation of 8-oxo-7,8-dihydroguanine (8-oxoGua) by singlet oxygen (¹O₂), proceeding through a guanidinohydantoin intermediate. Isotopic labeling and mass spectrometry reveal that water addition and guanidinium loss are key steps, with barriers calculated at 25.5 kcal/mol and 13.4 kcal/mol, respectively . Computational models further show competing pathways involving parabanic acid, which hydrolyzes to this compound under specific conditions .

Advanced Research Questions

Q. How do DNA structural contexts (e.g., G-quadruplex vs. duplex) influence the formation of this compound during oxidative damage?

  • Methodological Answer : In duplex DNA, steric constraints favor guanidinohydantoin (Gh) as the primary intermediate, leading to this compound. In G-quadruplex structures, cation stabilization reduces steric hindrance, promoting spiroiminodihydantoin (Sp) instead. This divergence was quantified using riboflavin-mediated photooxidation and LC-MS analysis, with Gh:Sp ratios varying by >10-fold depending on DNA topology .

Q. How can contradictory data on this compound levels in metabolic studies (e.g., post-bariatric surgery) be reconciled?

  • Methodological Answer : Post-surgical studies show this compound levels do not increase despite elevated oxalate absorption, likely due to calcium supplementation (1,600 mg/day), which binds oxalate in the gut. Methodologically, longitudinal urine and fecal analyses (HPLC-UV) combined with calcium oxalate saponification assays are critical to distinguish dietary vs. endogenous sources .

Q. What distinguishes this compound as a biomarker of singlet oxygen (¹O₂) vs. other reactive oxygen species (ROS)?

  • Methodological Answer : this compound is a hydrolysis product of parabanic acid, which is specific to ¹O₂-mediated uric acid oxidation. LC/TOFMS and pH-dependent stability assays show parabanic acid converts to this compound at neutral/alkaline pH, unlike products from peroxynitrite or hydroxyl radicals. This specificity makes this compound a reliable ¹O₂ biomarker in vivo .

Q. What methodologies are optimal for studying the kinetics of superoxide-mediated this compound formation?

  • Methodological Answer : Time-resolved laser spectroscopy coupled with enzymatic assays (e.g., Cu,Zn-SOD inhibition) reveals that 8-oxoGua radicals react with superoxide at ~10⁸ M⁻¹s⁻¹. Product distributions (dehydroguanidinohydantoin vs. spiroiminodihydantoin) are quantified via LC-MS/MS, with kinetic modeling to account for competing pathways .

Data Analysis & Experimental Design

Q. How can computational models resolve discrepancies in this compound vs. parabanic acid yields from guanine oxidation?

  • Methodological Answer : Density functional theory (DFT) calculations identify energy barriers for ring-opening pathways (e.g., 18.6 kcal/mol for C4−N9 cleavage vs. 11.5 kcal/mol for N3−C4). Experimental validation via isotopic tracing (¹⁸O-labeled H₂O) and tandem MS confirms computational predictions, resolving product ratios under varying pH and oxidant conditions .

Q. What experimental controls are essential when quantifying this compound in urine to avoid confounding factors?

  • Methodological Answer : Dietary oxalate intake (e.g., spinach, asparagus) must be standardized, as urinary this compound levels correlate with exogenous sources. Analytical protocols should include charcoal filtration to remove interferents, followed by ammonium salt extraction and LC-UV diode array detection (195–365 nm spectral validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.